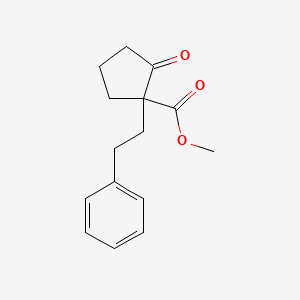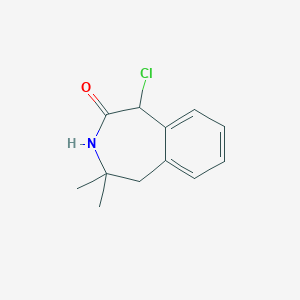
Arg-Arg-Leu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arg-Arg-Leu, also known as Arginine-Arginine-Leucine, is a tripeptide composed of two arginine molecules and one leucine molecule. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of amino acids in this compound imparts specific properties that make it valuable for scientific research and practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Arg-Leu typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process begins with the attachment of the first amino acid (leucine) to a resin. Subsequent amino acids (arginine) are then coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin using trifluoroacetic acid (TFA) and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides. The use of automated synthesizers also reduces the risk of human error and increases the overall yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Arg-Arg-Leu can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the amino acids.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). These reagents oxidize the amino acid side chains, leading to the formation of new functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These agents reduce the peptide bonds, resulting in the cleavage of the peptide into individual amino acids.
Substitution: Substitution reactions involve the replacement of one functional group with another. For example, the amino groups in arginine can be substituted with other functional groups using reagents such as acyl chlorides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxo-derivatives, while reduction may yield free amino acids.
Scientific Research Applications
Arg-Arg-Leu has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound for studying peptide synthesis and reactions. Its unique structure makes it an ideal candidate for investigating the effects of different reaction conditions on peptide stability and reactivity.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its ability to bind to specific proteins makes it valuable for investigating the mechanisms of various biological processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. .
Industry: In the industrial sector, this compound is used in the production of peptide-based drugs and diagnostic agents. Its stability and ease of synthesis make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of Arg-Arg-Leu involves its interaction with specific molecular targets and pathways. In the context of tumor imaging and therapy, this compound binds to vascular endothelial growth factor receptor 2 (VEGFR-2) on tumor-derived endothelial cells. This binding facilitates the targeted delivery of imaging agents or therapeutic compounds to the tumor site . Additionally, this compound can interact with other proteins and enzymes, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Properties
CAS No. |
383180-15-2 |
|---|---|
Molecular Formula |
C18H37N9O4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H37N9O4/c1-10(2)9-13(16(30)31)27-15(29)12(6-4-8-25-18(22)23)26-14(28)11(19)5-3-7-24-17(20)21/h10-13H,3-9,19H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)(H4,20,21,24)(H4,22,23,25)/t11-,12-,13-/m0/s1 |
InChI Key |
XEPSCVXTCUUHDT-AVGNSLFASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


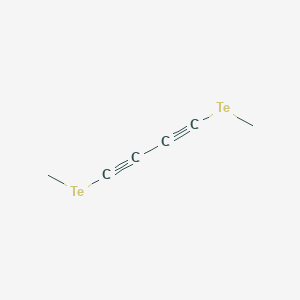
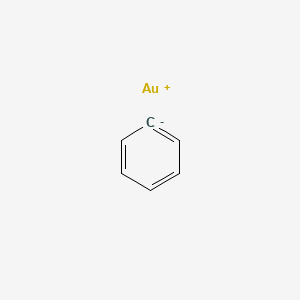

![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
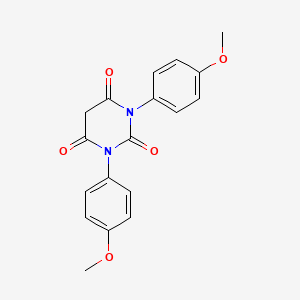
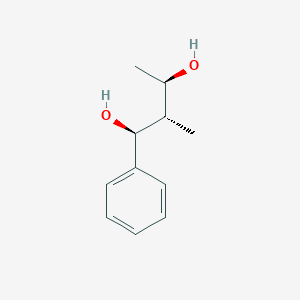
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
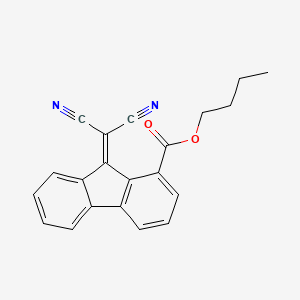
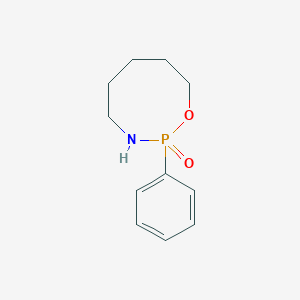
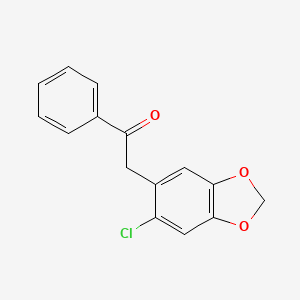
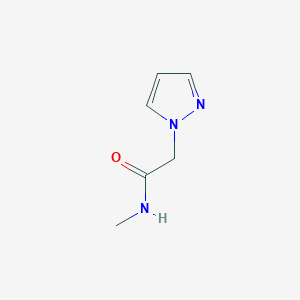
![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
